molecular formula C12H11ClN2O2S B14901104 N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide

N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide

Cat. No.: B14901104
M. Wt: 282.75 g/mol
InChI Key: BUXJGCGYUCRGOK-UHFFFAOYSA-N
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Description

N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonamide group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide typically involves the reaction of 4-chloropyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol or methanol.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

Mechanism of Action

The mechanism of action of N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide: Features a chlorine-substituted pyridine ring and a sulfonamide group attached to a methylbenzene ring.

    N-(4-Bromopyridin-2-YL)-4-methylbenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-Fluoropyridin-2-YL)-4-methylbenzenesulfonamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles compared to its bromine or fluorine analogs .

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c1-9-2-4-11(5-3-9)18(16,17)15-12-8-10(13)6-7-14-12/h2-8H,1H3,(H,14,15)

InChI Key

BUXJGCGYUCRGOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)Cl

Origin of Product

United States

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